REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:6][CH2:5][CH2:4][C:3]1=[O:7].[Li+].CC([N-]C(C)C)C.Cl[C:17]([O:19][CH3:20])=[O:18]>C1COCC1>[CH3:1][N:2]1[CH2:6][CH2:5][CH:4]([C:17]([O:19][CH3:20])=[O:18])[C:3]1=[O:7] |f:1.2|
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Name
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|
Quantity
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5.05 mL
|
Type
|
reactant
|
Smiles
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CN1C(CCC1)=O
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Name
|
|
Quantity
|
43.8 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
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Name
|
|
Quantity
|
125 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
6.06 mL
|
Type
|
reactant
|
Smiles
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ClC(=O)OC
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
The reaction mixture stirred at −78° C. for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
the reaction mixture was stirred at room temperature until LC-MS
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Type
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CUSTOM
|
Details
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had been consumed (4 hours)
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Duration
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4 h
|
Type
|
ADDITION
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Details
|
Water (125 mL) was added
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with EtOAc (3×250 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C(CC1)C(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.35 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |